molecular formula C6H11N3O2S B13251680 1-propyl-1H-pyrazole-5-sulfonamide

1-propyl-1H-pyrazole-5-sulfonamide

Cat. No.: B13251680
M. Wt: 189.24 g/mol
InChI Key: QVDXEJUYBQXAGS-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a propyl group at the first position and a sulfonamide group at the fifth position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-pyrazole-5-sulfonamide can be synthesized using various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. Another practical method is the 1,3-dipolar cycloaddition reaction, which provides highly substituted pyrazoles . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or Amberlyst-70 .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-propyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-propyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-sulfonamide
  • 1-ethyl-1H-pyrazole-5-sulfonamide
  • 1-butyl-1H-pyrazole-5-sulfonamide

Uniqueness

1-propyl-1H-pyrazole-5-sulfonamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The propyl group at the first position and the sulfonamide group at the fifth position confer distinct properties compared to other similar compounds .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-propylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11)

InChI Key

QVDXEJUYBQXAGS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)S(=O)(=O)N

Origin of Product

United States

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